

Isorhamnetin 3-Gentiobioside: A Divergence from the Anticancer Profile of its Aglycone

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Compound of Interest

Compound Name: *Isorhamnetin 3-gentiobioside*

Cat. No.: *B15592804*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Isorhamnetin, a 3'-O-methylated metabolite of quercetin, has been extensively investigated for its promising anticancer properties, demonstrating efficacy in inducing cell cycle arrest and apoptosis across various cancer cell lines. However, its glycosidic derivatives present a more complex and varied biological activity profile. This technical guide focuses on **Isorhamnetin 3-gentiobioside**, a specific glycoside of Isorhamnetin. Contrary to the well-documented anticancer effects of its parent aglycone, current in vitro data suggests that **Isorhamnetin 3-gentiobioside** may promote the proliferation of certain cancer cells. This paper will synthesize the available data on **Isorhamnetin 3-gentiobioside**, placing it in the broader context of Isorhamnetin's established anticancer mechanisms to provide a comprehensive and nuanced perspective for researchers in oncology and drug development.

Isorhamnetin 3-Gentiobioside: Current In Vitro Data

The available scientific literature on the direct anticancer potential of **Isorhamnetin 3-gentiobioside** is sparse and points towards a pro-proliferative rather than a cytotoxic effect in a specific cancer cell line.

Table 1: In Vitro Activity of **Isorhamnetin 3-Gentiobioside**

Compound	Cell Line	Effect	Quantitative Data
Isorhamnetin 3-gentiobioside	MCF-7 (Human Breast Cancer)	Activator of DNA synthesis	EC50: 3.1 µg/mL[1]

This finding is significant as it contrasts sharply with the anticancer activities reported for the aglycone, Isorhamnetin, and some of its other glycosides. The data suggests that the gentiobioside moiety at the 3-position of the Isorhamnetin backbone may fundamentally alter its interaction with cellular targets involved in proliferation. Further research is imperative to understand the mechanism behind this proliferative effect and to investigate its activity in other cancer cell lines.

Isorhamnetin: A Profile of Anticancer Activity

To provide a comprehensive context, it is essential to review the well-established anticancer properties of the parent compound, Isorhamnetin. Isorhamnetin has been shown to exert its anticancer effects through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways.

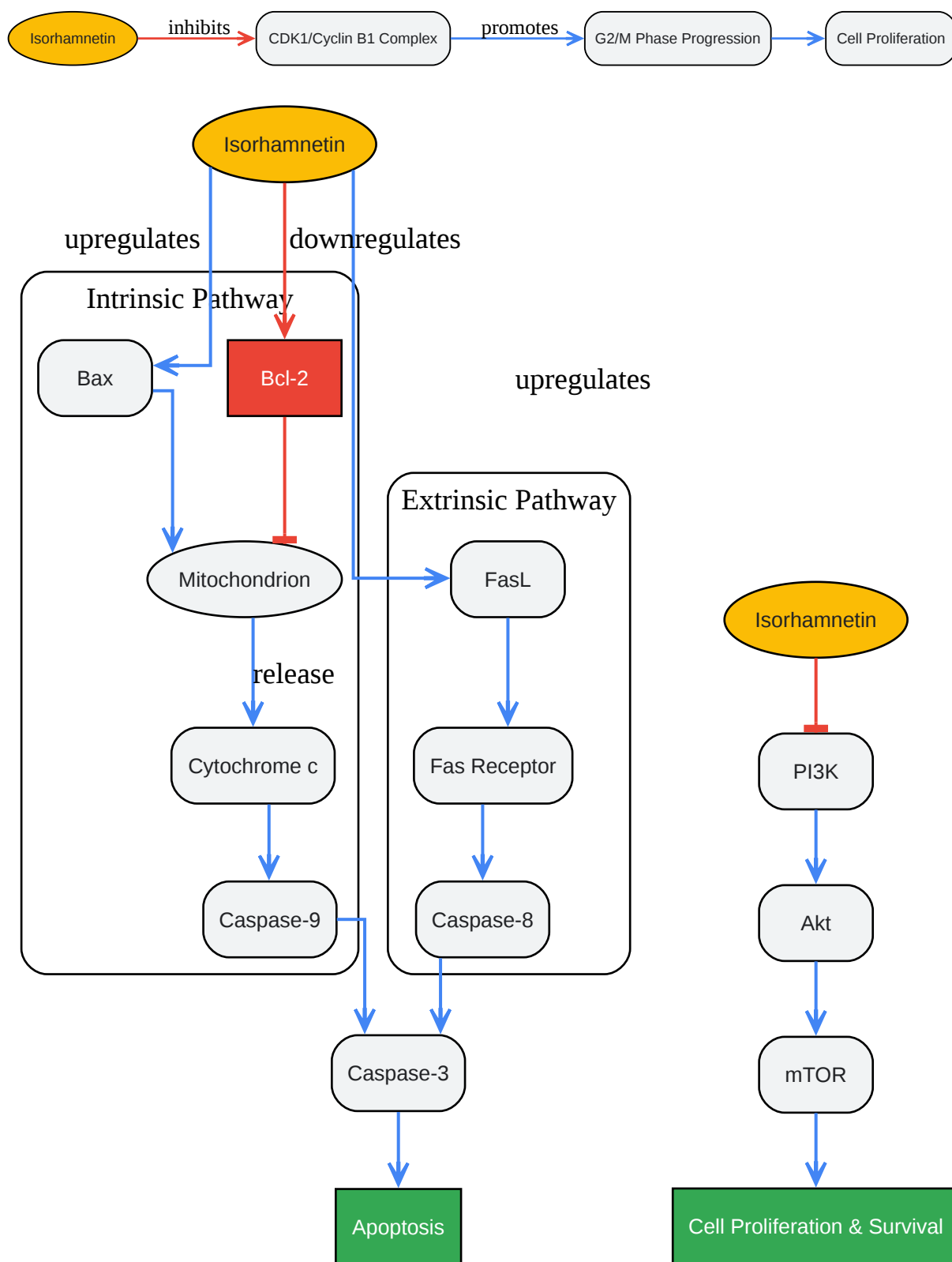
Induction of Cell Cycle Arrest

Isorhamnetin has been demonstrated to induce cell cycle arrest at various phases in different cancer cell lines, thereby inhibiting cancer cell proliferation.

Table 2: Effect of Isorhamnetin on Cell Cycle Arrest in Various Cancer Cell Lines

Cancer Type	Cell Line(s)	Effect	Reference
Breast Cancer	Doxorubicin-resistant MCF-7	G2/M phase arrest	[2][3]
Hepatocarcinoma	Hep3B	G2/M phase arrest	[4]
Bladder Cancer	T24, 5637, 2531J	G2/M phase arrest	[5]
Esophageal Squamous Carcinoma	Eca-109	G0/G1 phase arrest	[6]

The mechanism of cell cycle arrest often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. For instance, in doxorubicin-resistant breast cancer cells, Isorhamnetin induces G2/M phase arrest by downregulating the Cyclin B1/CDK1 complex.[3]



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